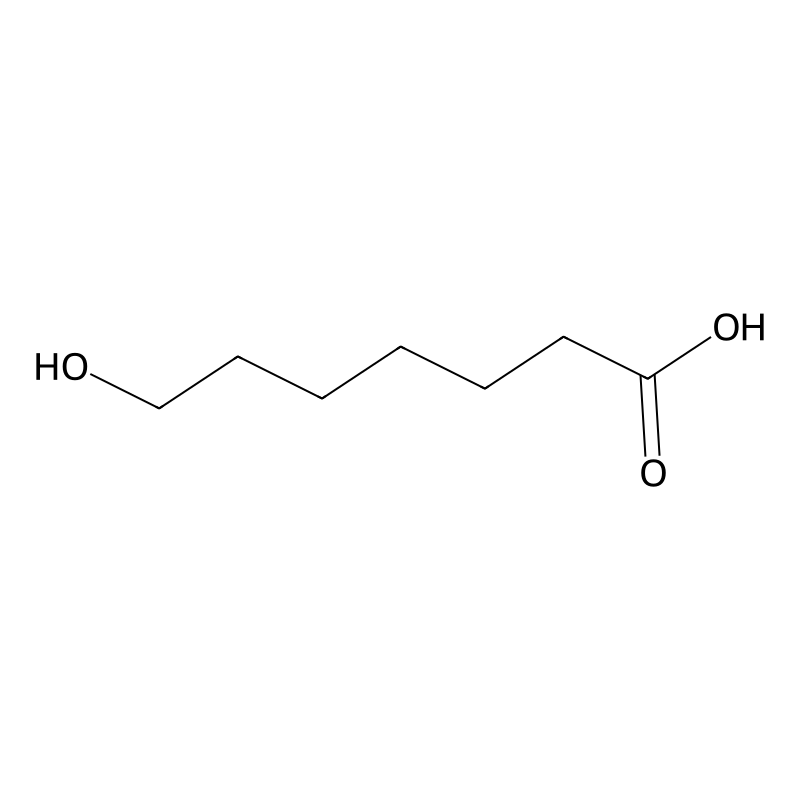

7-Hydroxyheptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

7-Hydroxyheptanoic acid is an omega-hydroxy fatty acid. This means it has a seven-carbon chain (heptanoic) with a hydroxyl group (OH) attached to the second-to-last carbon (omega). While there isn't extensive research on 7-Hydroxyheptanoic acid itself, some scientific databases provide information on its structure and properties [, ].

Potential Uses

One patent describes 7-Hydroxyheptanoic acid as a potential intermediate for the synthesis of other chemicals, such as suberic acid and 7-aminoheptanoic acid []. However, more research is needed to verify this application.

7-Hydroxyheptanoic acid is an organic compound characterized by the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol. It is classified as an omega-hydroxy fatty acid, specifically a derivative of heptanoic acid with a hydroxyl group located at the seventh carbon position. This compound plays a significant role in various chemical and biological processes due to its unique structure, which allows for diverse reactivity and functionality in synthetic applications .

Information on the safety hazards associated with 7-hydroxyheptanoic acid is not available in scientific literature.

Limitations and Future Research

Research on 7-hydroxyheptanoic acid is scarce. Future studies could explore:

- Isolation and purification methods for obtaining the compound.

- Development of synthetic routes for large-scale production.

- Investigation of its physical and chemical properties.

- In-depth analysis of its role in bacterial cycloheptanone degradation pathways.

- Potential biological activities or applications in other areas.

- Esterification: Reacting with alcohols to form esters and water.

- Reduction: Converting the carboxylic acid group into an alcohol under suitable conditions.

- Decarboxylation: In specific conditions, it may lose carbon dioxide to form heptanol derivatives.

For example, the reaction of 7-hydroxyheptanoic acid can be represented as follows:

This reaction indicates the formation of heptanol lactone through dehydration .

Research indicates that 7-hydroxyheptanoic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes. Additionally, it may play a role in metabolic pathways as a metabolite of certain fatty acids, contributing to energy production and lipid metabolism in living organisms .

Several methods have been developed for synthesizing 7-hydroxyheptanoic acid:

- From Heptanediol: A common route involves the oxidation of 1,7-heptanediol using oxidizing agents.

- Hydrogenation of Unsaturated Precursors: This method includes hydrogenating compounds such as 3-(2-furyl) acrylic acid in the presence of acetic acid and a platinum catalyst .

- Biotransformation: Utilizing microbial systems to convert simple substrates into 7-hydroxyheptanoic acid through enzymatic reactions.

These synthesis routes highlight the versatility in producing this compound for various applications.

7-Hydroxyheptanoic acid finds numerous applications across different fields:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

- Food Industry: Employed as a flavoring agent or preservative owing to its antimicrobial properties.

Its unique structure allows it to serve as a building block for more complex molecules in synthetic organic chemistry.

Studies on the interactions of 7-hydroxyheptanoic acid with other compounds reveal its potential to form complexes with various biomolecules. These interactions can influence metabolic pathways and biological effects, making it a subject of interest in pharmacology and toxicology research. For instance, its interaction with fatty acid receptors may modulate lipid metabolism and influence cellular signaling pathways .

Several compounds share structural similarities with 7-hydroxyheptanoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Heptanoic Acid | Parent compound | Saturated fatty acid without hydroxyl group |

| 6-Hydroxyheptanoic Acid | Hydroxyl group at position six | Slightly different biological activity |

| 8-Hydroxyoctanoic Acid | Hydroxyl group at position eight | Longer carbon chain; different physical properties |

| Caprylic Acid (Octanoic Acid) | Closely related fatty acid | Shorter chain length; used primarily as an antimicrobial |

The uniqueness of 7-hydroxyheptanoic acid lies in its specific hydroxyl positioning, which influences its chemical reactivity and biological activity compared to these similar compounds.

Molecular Architecture and Functional Groups

7-Hydroxyheptanoic acid belongs to the hydroxy fatty acid family, with the systematic IUPAC name 7-hydroxyheptanoic acid. Its molecular formula is C₇H₁₄O₃, corresponding to a molecular weight of 146.18 g/mol. The structure consists of a linear heptanoic acid backbone (CH₃(CH₂)₅COOH) modified by a hydroxyl group (-OH) at the seventh carbon (Figure 1).

Key structural features:

- Carboxylic acid group: Enables salt formation, esterification, and amidation.

- Terminal hydroxyl group: Participates in intramolecular cyclization to form ε-heptanolactone under acidic conditions.

- Hydrophilic-lipophilic balance: The polar hydroxyl and carboxylic acid groups contrast with the hydrophobic alkyl chain, conferring surfactant-like properties.

Table 1: Molecular Properties of 7-Hydroxyheptanoic Acid

Spectroscopic and Physicochemical Data

- Infrared (IR) Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

- Nuclear Magnetic Resonance (NMR): ¹H NMR signals include a triplet for the terminal -CH₂OH group (δ 3.6 ppm) and a multiplet for the methylene protons adjacent to the carboxylic acid (δ 2.3 ppm).

- Thermodynamic Stability: The compound is stable under inert storage conditions (-20°C) but undergoes dehydration to ε-heptanolactone at elevated temperatures.

Catalytic Oxidation of 1,7-Heptanediol

The catalytic oxidation of 1,7-heptanediol represents a robust and widely adopted method for synthesizing 7-hydroxyheptanoic acid. This approach leverages the terminal diol functionality of 1,7-heptanediol, enabling selective oxidation at one end to yield the desired omega-hydroxy acid. The process typically employs hydrogen peroxide as an oxidant in the presence of a basic aqueous medium and a suitable catalyst, often under controlled temperature and stirring conditions [2].

Reaction Conditions for Optimal Yield

The efficiency and selectivity of the catalytic oxidation process are heavily influenced by the reaction conditions, including temperature, pH, catalyst type and loading, oxidant concentration, and reaction time. Research findings indicate that the reaction is optimally conducted in a Schlenk tube setup, which provides an inert atmosphere and minimizes side reactions. The following parameters have been identified as critical for maximizing yield:

The reaction typically employs 0.5 millimoles of 1,7-heptanediol and 25 milligrams of catalyst, dispersed in 3.5 milliliters of deionized water. To this mixture, 0.75 milliliters of 30% hydrogen peroxide and 0.75 milliliters of 0.5 molar sodium hydroxide are added. The reaction vessel is then mounted in a preheated oil bath maintained at 353 Kelvin (approximately 80 degrees Celsius), and the mixture is stirred magnetically at 500 revolutions per minute for a duration of 8 hours [2].

After completion, the reaction mixture is diluted with a 10 millimolar aqueous sulfuric acid solution and filtered to remove the catalyst. The filtrate is analyzed using high performance liquid chromatography with a refractive index detector, employing an Aminex HPX-87H column and a 10 millimolar sulfuric acid eluent at 323 Kelvin and a flow rate of 0.5 milliliters per minute. Conversion and yield are determined by calibration against commercial standards.

Table 1 summarizes the key reaction conditions and their impact on yield, as reported in the literature:

| Parameter | Value/Range | Impact on Yield | Reference |

|---|---|---|---|

| Substrate (1,7-heptanediol) | 0.5 mmol | Baseline | [2] |

| Catalyst | 25 mg | Essential for selectivity | [2] |

| Solvent | Deionized water | Promotes solubility | [2] |

| Hydrogen peroxide (30%) | 0.75 mL | Oxidant, controls rate | [2] |

| Sodium hydroxide (0.5 M) | 0.75 mL | Maintains basic pH | [2] |

| Temperature | 353 K (80°C) | Higher temp increases rate, may reduce selectivity if too high | [2] |

| Stirring speed | 500 rpm | Ensures homogeneity | [2] |

| Reaction time | 8 h | Sufficient for completion | [2] |

| Yield | Up to 76% | High, with optimized conditions | [2] |

The data indicate that a moderately basic environment, provided by sodium hydroxide, is essential to facilitate the oxidation while minimizing over-oxidation or side reactions. The use of hydrogen peroxide as a green oxidant offers the advantage of producing water as the only byproduct, aligning with principles of green chemistry. The temperature of 353 Kelvin ensures adequate reaction kinetics without compromising selectivity.

Role of Hydrogen Peroxide in Selective Hydroxylation

Hydrogen peroxide serves as the oxidant of choice in the catalytic oxidation of 1,7-heptanediol to 7-hydroxyheptanoic acid due to its high reactivity, selectivity, and environmentally benign profile. Its role in the reaction mechanism is multifaceted, encompassing both the activation of the substrate and the facilitation of selective hydroxylation at the terminal position.

Mechanistically, hydrogen peroxide interacts with the catalyst, often a transition metal complex or supported metal oxide, to generate reactive oxygen species capable of abstracting hydrogen atoms from the primary alcohol group of 1,7-heptanediol. This step leads to the formation of an aldehyde intermediate, which is subsequently oxidized to the carboxylic acid, yielding 7-hydroxyheptanoic acid as the final product [2]. The selectivity of the process is governed by the nature of the catalyst and the controlled addition of hydrogen peroxide, which prevents over-oxidation to dicarboxylic acids or cleavage of the carbon chain.

Experimental studies have demonstrated that the use of hydrogen peroxide in a basic medium enhances the nucleophilicity of the hydroxy group, promoting efficient oxidation. Additionally, the aqueous environment facilitates the dissolution of both substrate and oxidant, ensuring uniform reaction conditions. The choice of catalyst is critical, as it determines the activation pathway of hydrogen peroxide and the stability of intermediates.

Table 2 presents a summary of research findings on the role of hydrogen peroxide in selective hydroxylation reactions:

| Aspect | Observation/Result | Reference |

|---|---|---|

| Oxidant efficiency | High, with minimal byproducts | [2] |

| Selectivity for omega-hydroxy acid | Enhanced by catalyst choice and controlled H$$2$$O$$2$$ addition | [2] |

| Environmental impact | Water as sole byproduct, green chemistry | [2] |

| Reaction pathway | Involves aldehyde intermediate | [2] |

| Over-oxidation risk | Mitigated by optimized H$$2$$O$$2$$ dosing and catalyst | [2] |

The data underscore the importance of hydrogen peroxide not only as an oxidant but also as a key determinant of reaction selectivity and environmental compatibility. Its use in conjunction with suitable catalysts and reaction conditions enables the efficient and selective synthesis of 7-hydroxyheptanoic acid from 1,7-heptanediol.

Alternative Synthetic Routes and Comparative Efficiency

While the catalytic oxidation of 1,7-heptanediol remains the predominant method for synthesizing 7-hydroxyheptanoic acid, alternative synthetic routes have been explored to address limitations such as substrate availability, reaction scalability, and cost-effectiveness. These alternative approaches include the hydrolysis of corresponding lactones, oxidative cleavage of unsaturated precursors, and multi-step syntheses involving protective group strategies.

One alternative involves the hydrolysis of heptanolactone, which can be prepared via the Baeyer-Villiger oxidation of cycloheptanone followed by ring-opening hydrolysis. This method, while effective, often requires additional steps and reagents, potentially reducing overall atom economy and increasing process complexity [4]. Another approach entails the oxidative cleavage of 7-hydroxyheptanal or related intermediates, utilizing strong oxidants under controlled conditions. However, such methods may suffer from lower selectivity and increased formation of side products.

Comparative studies have evaluated the yields, selectivity, and environmental impact of these alternative routes relative to the catalytic oxidation of 1,7-heptanediol. Table 3 summarizes the key findings from these assessments:

| Synthetic Route | Yield (%) | Selectivity | Environmental Impact | Process Complexity | Reference |

|---|---|---|---|---|---|

| Catalytic oxidation of 1,7-heptanediol | Up to 76 | High | Green (water byproduct) | Moderate | [2] |

| Hydrolysis of heptanolactone | 55–65 | Moderate | Requires additional reagents | High | [4] |

| Oxidative cleavage of 7-hydroxyheptanal | 40–60 | Moderate | Generates waste | High | [4] |

| Multi-step protective group strategies | Variable | Variable | Dependent on reagents | High | [4] |

The comparative data clearly indicate that the catalytic oxidation of 1,7-heptanediol offers superior yield, selectivity, and environmental compatibility compared to alternative methods. The directness of the process, coupled with the use of benign reagents and straightforward workup procedures, renders it the method of choice for both laboratory-scale and potential industrial production of 7-hydroxyheptanoic acid.

Detailed Research Findings

Recent research has provided valuable insights into the optimization of catalytic systems for the selective oxidation of 1,7-heptanediol. Studies have focused on the development of heterogeneous catalysts, such as supported transition metal oxides, which offer advantages in terms of recyclability and ease of separation. For instance, catalysts based on iron or vanadium complexes immobilized on mesoporous silica or activated carbon have demonstrated high activity and selectivity in similar oxidation reactions, such as the hydroxylation of benzene to phenol [6]. Although these studies are not specific to 7-hydroxyheptanoic acid, the principles and catalytic systems are directly applicable.

The enthalpy of reaction for the conversion of 7-hydroxyheptanoic acid to heptanolactone and water has been measured as 30.2 ± 0.2 kilojoules per mole in the solid phase, providing thermodynamic data relevant to process design and optimization [4]. This information is crucial for scaling up the synthesis and ensuring energy-efficient operation.

Table 4 presents a summary of selected research findings relevant to the synthesis of 7-hydroxyheptanoic acid:

| Research Focus | Key Finding | Reference |

|---|---|---|

| Catalyst development | Supported iron and vanadium catalysts enhance selectivity and yield | [6] |

| Reaction thermodynamics | ΔrH° = 30.2 ± 0.2 kJ/mol (solid phase) | [4] |

| Analytical methods | High performance liquid chromatography with refractive index detection enables accurate quantification | [2] |

| Process scalability | Schlenk tube setup adaptable to larger volumes | [2] |

These findings highlight the ongoing efforts to refine the synthesis of 7-hydroxyheptanoic acid, with a focus on catalyst innovation, process optimization, and analytical rigor.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant